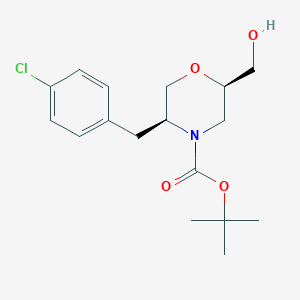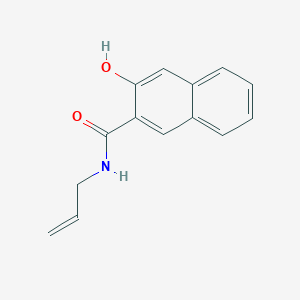
n-Allyl-3-hydroxy-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Allyl-3-hydroxy-2-naphthamide is an organic compound that belongs to the class of naphthamides It is characterized by the presence of an allyl group attached to the nitrogen atom and a hydroxyl group at the third position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-3-hydroxy-2-naphthamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with allylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
n-Allyl-3-hydroxy-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The allyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as halogens or sulfonyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-oxo-2-naphthoic acid or 3-hydroxy-2-naphthoic acid.
Reduction: Formation of n-Allyl-3-amino-2-naphthamide.
Substitution: Formation of various substituted naphthamides depending on the electrophile used.
Applications De Recherche Scientifique
n-Allyl-3-hydroxy-2-naphthamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of n-Allyl-3-hydroxy-2-naphthamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the allyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2-naphthamide: Lacks the allyl group but shares similar chemical properties.
n-Allyl-2-naphthamide: Similar structure but lacks the hydroxyl group at the third position.
3-Hydroxy-2-naphthoic acid: Contains a carboxylic acid group instead of the amide group.
Uniqueness
n-Allyl-3-hydroxy-2-naphthamide is unique due to the presence of both the allyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C14H13NO2 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
3-hydroxy-N-prop-2-enylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C14H13NO2/c1-2-7-15-14(17)12-8-10-5-3-4-6-11(10)9-13(12)16/h2-6,8-9,16H,1,7H2,(H,15,17) |
Clé InChI |
YVJIPOOTYXZOSN-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)C1=CC2=CC=CC=C2C=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((S)-2,3-Dihydro-1H-inden-1-yl)-7-((4aS,6R,7aS)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14904833.png)
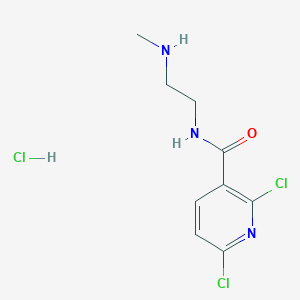
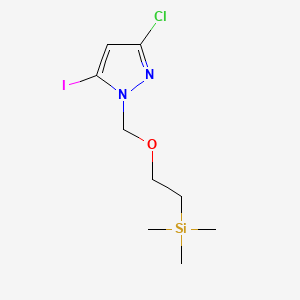

![N-(4-chlorobenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B14904863.png)
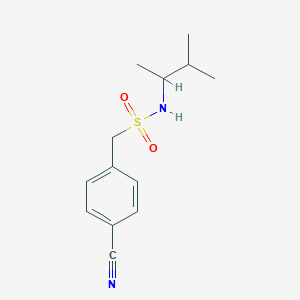

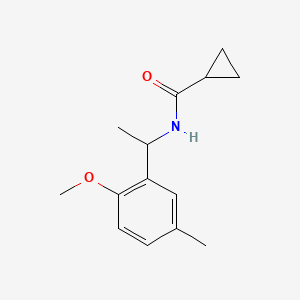
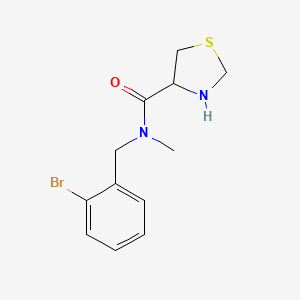

![2-(Mercaptomethyl)-1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one](/img/structure/B14904890.png)

